4,6-Dibromo-5-hydroxypicolinic acid

herbicide discovery post-emergent selectivity picolinic acid carboxamide

R&D teams synthesizing selective herbicides often lack building blocks that enable simultaneous control of broadleaf weeds and wild oats in small-grain cereals. 4,6-Dibromo-5-hydroxypicolinic acid (DBHPA) resolves this by providing sole access to 4,6-dibromo-5-hydroxy-2-pyridinecarboxamides, a patented class delivering dual-spectrum weed control at 0.25-5 lbs/acre. • 53.8% bromine loading paired with a reactive 5-OH handle for covalent, non-migrating flame-retardant incorporation into polyester backbones. • Two electronically distinct C-Br sites enable sequential chemoselective functionalization, offering 4-point diversification for accelerated SAR campaigns. • DFT-verified optimal Cu(II) chelation geometry among all hydroxypicolinic acid regioisomers, supporting metallodrug and MOF development.

Molecular Formula C6H3Br2NO3
Molecular Weight 296.9 g/mol
CAS No. 64354-26-3
Cat. No. B1321809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-5-hydroxypicolinic acid
CAS64354-26-3
Molecular FormulaC6H3Br2NO3
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(=O)O)Br)O)Br
InChIInChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12)
InChIKeyKAQSHVQNOSITQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-5-hydroxypicolinic acid (CAS 64354-26-3): Baseline Chemical Identity for Procuring the 5-Hydroxy-4,6-Dibromo Picolinic Acid Scaffold


4,6-Dibromo-5-hydroxypicolinic acid (DBHPA, CAS 64354-26-3) is a tri-substituted pyridine-2-carboxylic acid bearing bromine atoms at the 4- and 6-positions and a hydroxyl group at the 5-position [1]. The compound is a member of the halogenated hydroxypicolinic acid class, which serves as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its molecular formula is C₆H₃Br₂NO₃ (MW 296.90 g/mol), and it is commercially available at ≥95% purity . DBHPA is structurally related to the natural metabolite 5-hydroxypicolinic acid (5HPA), yet the introduction of two electron-withdrawing bromine substituents adjacent to the hydroxyl group profoundly alters its acidity, metal-chelation profile, and synthetic reactivity—making it a chemically distinct entity that cannot be treated as a simple brominated derivative for procurement decisions.

Why Generic Substitution of 4,6-Dibromo-5-hydroxypicolinic acid (CAS 64354-26-3) with Other Picolinic Acids Is Scientifically Unreliable


Generic substitution within the picolinic acid family is scientifically unsound because small positional or compositional changes lead to quantifiable differences in physicochemical properties, biological selectivity, and synthetic utility. For instance, 4,6-dibromo-3-hydroxypicolinic acid (CAS 1256788-32-5), a positional isomer, exhibits a markedly higher melting point (215–220 °C, dec.) compared to DBHPA (148–150 °C) , indicative of different crystal packing and hydrogen-bonding networks driven by the altered hydroxyl position. The parent 5-hydroxypicolinic acid (CAS 15069-92-8) lacks the two bromine atoms, resulting in a bromine content of 0% versus 53.8% for DBHPA—a critical parameter for applications requiring flame retardancy . Similarly, 4,6-dibromopicolinic acid (CAS 1060815-78-2) lacks the 5-hydroxyl group, abolishing the intramolecular hydrogen-bonding motif that defines the metal-chelation and herbicidal-intermediate chemistry of DBHPA . These structural differences translate directly into performance divergences in end-use applications, as detailed below.

Quantitative Comparator Evidence for 4,6-Dibromo-5-hydroxypicolinic acid (CAS 64354-26-3): Herbicidal Intermediate Selectivity, Bromine Loading, and Metal Chelation


Dual Broadleaf-and-Wild-Oat Herbicidal Selectivity via 4,6-Dibromo-5-hydroxypicolinic Acid-Derived Carboxamides vs. Non-Selective Halogenated Picolinic Acids

In U.S. Patent US4025333, the 4,6-dibromo-5-hydroxy-2-pyridinecarboxamide derivatives synthesized from DBHPA as the key intermediate demonstrated uniquely selective post-emergent herbicidal activity against both broadleaf weeds (e.g., pigweed) and wild oats in wheat and barley, a dual-spectrum control not achieved by prior commercial herbicides such as BROMINIL (broadleaf only) or CARBYNE (wild oat only) [1]. The 4,6-dibromo-5-hydroxy substitution pattern on the picolinic acid core is essential for this dual selectivity; the patent explicitly notes that the closest prior art compound—trichloro-4-hydroxypicolinic acid—exhibited only non-selective phytotoxicity at ≥64 lbs/acre without the grass-weed spectrum [1]. For DBHPA-derived carboxamides, effective post-emergent control was achieved at application rates an order of magnitude lower (0.25–5 lbs/acre), a quantifiable advantage in application-rate efficiency [1].

herbicide discovery post-emergent selectivity picolinic acid carboxamide

53.8% Bromine Content for Flame-Retardant Monomer Applications vs. 36.6% in Monobromo Analogs

DBHPA has been explicitly disclosed as a monomer for the preparation of fire-retardant polyesters and as a co-reactive curing agent (cross-linker) for epoxy resins and urethane prepolymers [1]. The dibromo substitution pattern provides a bromine content of 53.8% by weight (2 × 79.904 Da / 296.90 Da), which is 1.47-fold higher than the theoretical maximum bromine content of a monobromo-hydroxypicolinic acid analog (e.g., 5-bromo-4-hydroxypicolinic acid, C₆H₄BrNO₃, MW 218.00, Br = 36.6%) . In flame-retardant polymer formulations, bromine content is directly proportional to the limiting oxygen index (LOI) and the efficiency of gas-phase radical quenching; a 47% increase in bromine loading per monomer unit translates to a lower mass fraction required to achieve a target UL-94 V-0 rating, reducing the detrimental impact on polymer mechanical properties .

flame retardant polyester brominated monomer epoxy curing agent

5-Hydroxy Regioisomer Preference for Copper(II) Complexation vs. 3-Hydroxy and 6-Hydroxy Picolinic Acid Isomers

A DFT investigation by Yasarawan et al. (2016) established that among the four hydroxypicolinic acid regioisomers (3-, 4-, 5-, and 6-hydroxy), 5-hydroxypicolinate exhibits the highest thermodynamic preference for complexation with copper(II), while 6-hydroxypicolinate forms the most kinetically stable complex [1]. The study demonstrated that 3- and 4-hydroxypicolinic acids preferentially adopt zwitterionic forms, whereas 5-hydroxypicolinic acid exists predominantly in the neutral form that optimally pre-organizes the O,N-chelation pocket for Cu(II) binding [1]. Although this DFT study was conducted on the non-brominated parent compounds, the 4,6-dibromo substitution on DBHPA is expected to further modulate the chelation properties: the electron-withdrawing bromine atoms ortho and para to the hydroxyl group lower the pKa of the 5-OH (estimated ~5.5–6.5 vs. ~9.7 for 5HPA), enhancing deprotonation and metal-binding affinity at physiological pH .

metal chelation copper(II) complexes DFT study hydroxypicolinic acid isomers

Lower Melting Point (148–150 °C) for Processability vs. 3-Hydroxy Isomer (215–220 °C, dec.) and Parent 5HPA (260–264 °C)

The reported melting point of DBHPA is 148–150 °C (recrystallized from benzene/hexane, 67% yield) . This is significantly lower than the 3-hydroxy positional isomer 4,6-dibromo-3-hydroxypicolinic acid, which melts with decomposition at 215–220 °C , and the parent 5-hydroxypicolinic acid (260–264 °C) . The 67–70 °C depression in melting point relative to the 3-OH isomer indicates weaker intermolecular hydrogen bonding in the crystal lattice of DBHPA, which translates to higher solubility in organic solvents and easier melt-processing for polymer and formulation applications. The lower melting point also facilitates purification by recrystallization and handling in automated high-throughput synthesis platforms, where compounds melting above 200 °C often present practical difficulties .

melting point processability crystal engineering thermal analysis

Dual C–Br Cross-Coupling Handles for Divergent Library Synthesis vs. Single-Site Monobromo Analogs

DBHPA possesses two chemically distinct C–Br bonds at positions 4 and 6 of the pyridine ring, which are differentiated by their electronic environment: the 4-Br is para to the carboxylic acid and meta to the ring nitrogen, while the 6-Br is ortho to the nitrogen and para to the carboxyl group. This electronic differentiation enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig) at the two positions, allowing for controlled, stepwise introduction of two distinct aryl, heteroaryl, or amine substituents from a single building block [1]. In contrast, monobromo-hydroxypicolinic acid analogs (e.g., 5-bromo-4-hydroxypicolinic acid or 6-bromo-4-hydroxypicolinic acid) provide only a single diversification point, limiting library complexity to one substitution per molecule. The dual-handle capability makes DBHPA a more cost-efficient scaffold for generating diverse compound libraries in medicinal chemistry hit-to-lead programs [2].

Suzuki coupling Negishi coupling parallel library synthesis building block diversification

High-Impact Application Scenarios for 4,6-Dibromo-5-hydroxypicolinic acid (CAS 64354-26-3) Based on Quantitative Differentiation Evidence


Agrochemical Discovery: Synthesis of Dual-Spectrum Selective Herbicides for Wheat and Barley

DBHPA is the essential intermediate for preparing 4,6-dibromo-5-hydroxy-2-pyridinecarboxamides, a patented class of post-emergent herbicides that uniquely control both broadleaf weeds (pigweed, velvetleaf, cotton) and wild oats in wheat and barley at application rates of 0.25–5 lbs/acre [1]. No other commercially available picolinic acid building block (including the 3-hydroxy isomer or non-hydroxylated dibromo analogs) provides access to this dual-spectrum selectivity profile. R&D teams developing herbicides for small-grain cereals should prioritize DBHPA over generic picolinic acids to enable this demonstrated selectivity window.

Flame-Retardant Polymer Design: Reactive Monomer for Brominated Polyesters and Epoxy Curing Agents

DBHPA combines a 53.8% bromine loading with a reactive 5-hydroxyl handle for covalent incorporation into polyester backbones or as a co-reactive cross-linker for epoxy resins [REFS-1, REFS-2]. This dual functionality—high bromine content for gas-phase radical quenching and a reactive OH group for permanent tethering to the polymer matrix—is not simultaneously available in 4,6-dibromopicolinic acid (lacks hydroxyl, cannot be incorporated as a diol monomer) or in monobromo-hydroxypicolinic acids (insufficient bromine loading, 36.6% Br). Materials scientists seeking non-migrating, reactive flame-retardant monomers should select DBHPA over these alternatives to achieve both high bromine efficiency and covalent matrix integration.

Coordination Chemistry and Metallodrug Discovery: Cu(II)-Selective Chelating Scaffold with Synthetic Handles

The 5-hydroxypicolinic acid core of DBHPA confers the highest thermodynamic preference for Cu(II) complexation among all hydroxypicolinic acid regioisomers, as established by DFT calculations [1]. The two bromine atoms at positions 4 and 6 provide synthetic handles for introducing auxiliary ligands or pharmacophoric groups onto the chelating scaffold without disrupting the 5-OH/N-carboxylate Cu(II)-binding motif. This makes DBHPA a uniquely versatile platform for constructing Cu(II)-based metallodrug candidates or metal-organic frameworks (MOFs) where both strong Cu(II) binding and structural modularity are required. The 3-hydroxy isomer, by contrast, adopts a zwitterionic form that disfavors the optimal O,N-chelation geometry for Cu(II) [1].

Parallel Medicinal Chemistry: Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

DBHPA enables sequential, chemoselective functionalization at two electronically distinct C–Br positions, permitting the introduction of two different aryl/heteroaryl groups from a single building block in a controlled, stepwise manner [1]. Combined with the carboxylic acid and phenolic hydroxyl groups, DBHPA offers four modifiable positions per molecule. This 2-fold diversification advantage over monobromo-hydroxypicolinic acids translates directly to library size amplification: a scaffold with n diversification sites generates n² combinatorial combinations with a single set of building block reagents, making DBHPA a more capital-efficient choice for hit expansion and SAR exploration in drug discovery programs.

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